molecular formula C12H14ClFN2O B13509178 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride

Cat. No.: B13509178
M. Wt: 256.70 g/mol
InChI Key: FMNKZFBWDQKQNA-UHFFFAOYSA-N
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Description

[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride is a synthetic organic compound characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a fluorophenyl ring at position 1, and a methanol group at the para position of the fluorophenyl moiety. The hydrochloride salt enhances its stability and solubility in aqueous media. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which are often explored for kinase inhibition, anti-inflammatory, or antimicrobial applications .

Properties

Molecular Formula

C12H14ClFN2O

Molecular Weight

256.70 g/mol

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]methanol;hydrochloride

InChI

InChI=1S/C12H13FN2O.ClH/c1-8-5-9(2)15(14-8)12-4-3-10(7-16)6-11(12)13;/h3-6,16H,7H2,1-2H3;1H

InChI Key

FMNKZFBWDQKQNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)CO)F)C.Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The initial step involves synthesizing the 3,5-dimethyl-1H-pyrazole ring, which serves as the fundamental heterocyclic scaffold. The most common approach is the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

Methodology:

  • Reaction: Hydrazine hydrate reacts with acetylacetone (2,4-pentanedione) under acidic conditions.
  • Conditions: Reflux in ethanol with catalytic acetic acid.
  • Outcome: Formation of 3,5-dimethyl-1H-pyrazole via cyclization.

Reaction Scheme:

Hydrazine hydrate + Acetylacetone → 3,5-Dimethyl-1H-pyrazole

Analytical Data:

Intermediate Melting Point 1H NMR (δ ppm) 13C NMR (δ ppm) Reference
3,5-Dimethyl-1H-pyrazole 105-107°C 2.4 (s, 6H, methyls), 6.8 (s, 2H, pyrazole H) 12.5, 20.3

Substitution at the 1H-Pyrazole Nitrogen

The pyrazole nitrogen is alkylated with methyl groups to obtain the 1H-pyrazol-1-yl derivative, specifically with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Methodology:

  • Reaction: N-alkylation of the pyrazole with methyl iodide.
  • Conditions: Reflux in acetone or acetonitrile, inert atmosphere.
  • Outcome: Formation of N-methylated pyrazole derivatives.

Reaction Scheme:

3,5-Dimethyl-1H-pyrazole + CH3I → N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)

Analytical Data:

Intermediate Melting Point 1H NMR (δ ppm) 13C NMR (δ ppm) Reference
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) 120-122°C 2.4 (s, 6H), 3.7 (s, 2H, CH2) 12.5, 45.0

Introduction of the Fluorophenyl Group

The fluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, such as Suzuki coupling, depending on the availability of suitable precursors.

Methodology:

  • Route A: Direct SNAr using 3-fluorobenzaldehyde derivatives with the pyrazole intermediate.
  • Route B: Palladium-catalyzed Suzuki coupling between a boronic acid derivative of fluorophenyl and a halogenated pyrazole derivative.

Reaction Conditions:

  • SNAr: Elevated temperature (~120°C), polar aprotic solvent (DMF or DMSO), base (K2CO3).
  • Suzuki: Pd(PPh3)4 catalyst, base (K3PO4), reflux in a mixture of toluene/water.

Outcome: Formation of the fluorophenyl-substituted pyrazole.

Analytical Data:

Compound Melting Point 1H NMR (δ ppm) 19F NMR (δ ppm) Reference
Fluorophenyl pyrazole 130-132°C 7.0-8.0 (aromatic H), 4.6 (CH2) -115 to -120

Attachment of the Methanol Group

The methanol moiety is introduced at the para position of the fluorophenyl ring, typically via a reduction of the corresponding aldehyde or via nucleophilic addition.

Methodology:

Reaction Conditions:

Outcome: Formation of the para-methanol-substituted fluorophenyl derivative.

Analytical Data:

Compound Melting Point 1H NMR (δ ppm) 13C NMR (δ ppm) Reference
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol 110-112°C 4.6 (CH2OH), 2.4 (CH3) 60.0 (CH2OH)

Formation of the Hydrochloride Salt

The final step involves converting the free base compound to its hydrochloride salt to enhance stability and solubility.

Methodology:

  • Reaction: Treatment with gaseous HCl or concentrated hydrochloric acid.
  • Conditions: Dissolution in ethanol or methanol, bubbling HCl gas or adding HCl solution, followed by recrystallization.

Outcome: Crystalline hydrochloride salt.

Analytical Data:

Compound Melting Point 1H NMR (δ ppm) Additional Data Reference
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride 150-152°C 4.6 (CH2OH), methyl signals HRMS confirms molecular weight

Summary of Key Reaction Conditions and Data

Step Reagents & Conditions Major Products Analytical Techniques
Pyrazole ring synthesis Hydrazine hydrate + Acetylacetone, reflux 3,5-Dimethyl-1H-pyrazole NMR, melting point
N-alkylation CH3I + K2CO3, reflux N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) NMR, MS
Fluorophenyl attachment SNAr or Suzuki coupling Fluorophenyl pyrazole derivative NMR, IR, MS
Methanol addition NaBH4 or CH3MgBr, cold [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol NMR, HRMS
Salt formation HCl gas or HCl solution Hydrochloride salt Melting point, NMR

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The fluorophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, acidic or basic conditions.

    Hydrolysis: Water, dilute acids or bases.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Free base form of the compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: May possess therapeutic properties such as anti-inflammatory or anticancer activity.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group may enhance its binding affinity, while the pyrazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives
Compound Name Pyrazole Substituents Aromatic Ring Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 3,5-dimethyl 3-fluoro, 4-(methanol) Methanol hydrochloride ~264.7 (estimated)
N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide 3,5-dimethyl 3-fluoro, 4-(ethylbutynamide) Butynamide 340.8 (calculated)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde None (dihydro-pyrazole) 4-fluoro (phenyl), 1-carbaldehyde Carbaldehyde 282.3 (reported)
MC1568 1-methyl, 3-fluorophenyl 3-oxopropenyl Hydroxypropenamide 370.4 (reported)

Key Observations :

  • The target compound distinguishes itself with a methanol hydrochloride group, enhancing polarity compared to analogs like the butynamide derivative or carbaldehyde-substituted pyrazolines .
  • MC1568 , a histone deacetylase inhibitor, shares a fluorophenyl group but incorporates a more complex propenamide chain, likely contributing to its biological activity .
Physicochemical Properties
  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs (e.g., carbaldehyde derivatives ).
  • Electronic Effects : The electron-withdrawing fluorine on the phenyl ring modulates electron density, which could influence reactivity in substitution reactions or intermolecular interactions.

Research Implications and Challenges

  • Synthetic Challenges: Introducing the methanol group at the para position of a fluorophenyl ring requires precise regioselective conditions to avoid byproducts.
  • Optimization Opportunities: Comparative studies with the butynamide derivative could explore how terminal functional groups (methanol vs. amide) affect bioavailability or target engagement.

Biological Activity

The compound [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride, also known by its CAS number 1092295-70-9, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13ClFN2O
  • Molecular Weight : 255.72 g/mol

This compound features a pyrazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : Studies have shown that pyrazole compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted the antibacterial efficacy of similar pyrazole derivatives against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Pyrazoles are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The compound's structure suggests it may inhibit cyclooxygenase enzymes involved in prostaglandin synthesis .
  • Anticancer Potential : Some pyrazole derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Study ReferenceActivity EvaluatedFindings
AntimicrobialSignificant inhibition of bacterial growth in vitro
Anti-inflammatoryReduced inflammation in animal models
AnticancerInduced apoptosis in specific cancer cell lines

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cell Signaling Modulation : It can alter signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Q & A

Q. Table 1. Key Synthetic Intermediates and Analytical Data

IntermediateAnalytical MethodKey Data (δ ppm, 1H NMR)Reference
4-(3,5-Dimethylpyrazol-1-yl)-3-fluorobenzaldehydeDMSO-d610.1 (CHO), 8.2 (Ar-H), 2.5 (CH3)
[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]methanolCDCl34.6 (CH2OH), 2.4 (CH3)

Q. Table 2. Docking Results Using AutoDock Vina

Target ProteinBinding Affinity (kcal/mol)Predicted Binding SiteReference
Kinase X (PDB: 3M3)-8.2ATP-binding pocket
GPCR Y (Modeled)-7.5Transmembrane domain

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